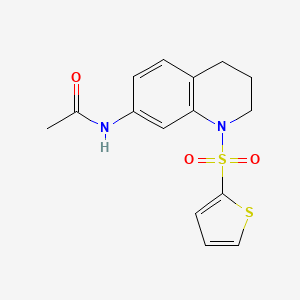
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for synthesizing similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Molecular Assembly
Research by Kalita and Baruah (2010) on amide derivatives similar to the target compound reveals the significance of such molecules in understanding anion coordination and the formation of molecular assemblies. Their study on the spatial orientations of amide derivatives and how they coordinate with anions to form complex structures underlines the potential application of N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide in designing new materials and sensors with specific anion recognition capabilities (Kalita & Baruah, 2010).
Fluorescence and Sensing Applications
Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline structures with unique fluorescence properties. This suggests that derivatives like this compound could be explored for their potential in developing fluorescence-based sensors or materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Anticancer and Antimicrobial Activity
El Rayes et al. (2022) demonstrated the synthesis of quinoxaline derivatives with promising anticancer activity, suggesting that structurally related compounds, including this compound, could be valuable in designing new anticancer agents. Their research highlights the compound's potential utility in drug development, particularly in targeting specific cancer cell lines (El Rayes et al., 2022).
Antiprotozoal and Antibacterial Properties
Patel et al. (2017) synthesized and evaluated a series of quinoxaline-based oxadiazoles for their antimicrobial and antiprotozoal activities, suggesting that compounds structurally related to this compound could serve as a basis for developing new antimicrobial and antiprotozoal agents. This underscores the compound's potential in contributing to the discovery of novel treatments for infectious diseases (Patel et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been reported to interact with a variety of biological targets, including enzymes like urease .
Mode of Action
It’s worth noting that similar compounds, such as thiophene derivatives, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Compounds with similar structures, such as thiophene derivatives, have been reported to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good metabolic stability .
Result of Action
Similar compounds, such as thiophene derivatives, have been reported to exhibit a wide range of biological activities, indicating that they likely have significant molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as thiophene derivatives, can be influenced by a variety of factors, including the specific biological environment in which they are used .
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)16-13-7-6-12-4-2-8-17(14(12)10-13)22(19,20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJOTUACRNIHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)


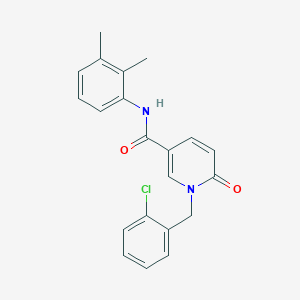
![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)

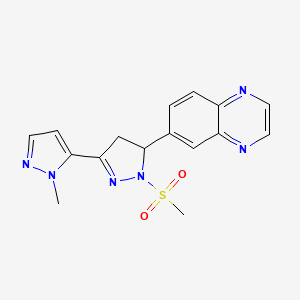
![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)
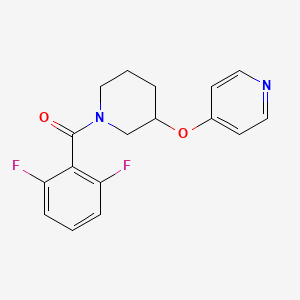

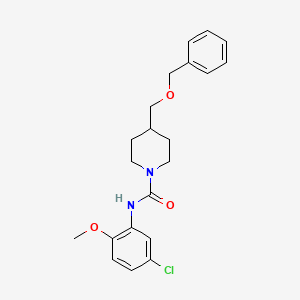
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)
